molecular formula C10H13NOSi B1439752 2-((Trimethylsilyl)ethynyl)pyridin-3-ol CAS No. 556832-92-9

2-((Trimethylsilyl)ethynyl)pyridin-3-ol

Cat. No. B1439752
M. Wt: 191.3 g/mol
InChI Key: XGERZIBGPZAWHY-UHFFFAOYSA-N
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Description

2-((Trimethylsilyl)ethynyl)pyridin-3-ol is a chemical compound with the empirical formula C10H13NOSi . It has a molecular weight of 191.30 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol is represented by the SMILES string CSi(C)C#Cc1ncccc1O . This indicates that the compound contains a trimethylsilyl group attached to an ethynyl group, which is further connected to a pyridin-3-ol group.


Physical And Chemical Properties Analysis

2-((Trimethylsilyl)ethynyl)pyridin-3-ol is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.

Scientific Research Applications

Synthesis and Functionalization

2-Ethynyl-3-pyridinols, a category that includes 2-((Trimethylsilyl)ethynyl)pyridin-3-ol, are used in synthesizing 2-substituted furo[3,2-b]pyridines and furo[2,3-b]pyridines through coupling/cyclization processes, employing catalyst systems like PdCl2(PPh3)2-CuI and Pd2(dba)3-P(t-Bu)3. These compounds have significance in organic chemistry for creating functionalized heterocycles (Arcadi et al., 2002).

Fluorescence and Optical Properties

The site-selective monotitanation of 2,n-bis[(trimethylsilyl)ethynyl]pyridines, where n is 3, 4, 5, and 6, or with 3,4-bis[(trimethylsilyl)ethynyl]pyridines, yields compounds with intense blue fluorescence emission. This property is leveraged in the synthesis of pi-conjugated oligomers having alternating pyridine and enyne units, highlighting its application in developing fluorescent materials (Takayama et al., 2004).

Antifungal Activity

3-((Trimethylsilyl)ethynyl)pyridine, when activated with triflic anhydride and undergoing further reactions, can lead to the synthesis of new series of dihydropyridine acids with potential antifungal properties. These compounds have shown promising interactions with key enzymes in Candida spp., suggesting their utility in developing new antifungal drugs (Ballinas-Indilí et al., 2021).

Polymerization and Material Science

The compound is used in a novel method for polymerizing the acetylenic bond in 2-ethynylpyridine and its trimethylsilyl derivative. These reactions yield substituted ionic polyacetylenes with extensive backbone conjugation, which are of interest in material science for their unique structural and conductive properties (Blumstein, 1993).

Heterocyclic Chemistry

In heterocyclic chemistry, 2-((Trimethylsilyl)ethynyl)pyridin-3-ol derivatives are utilized for various syntheses, like the formation of nitrogen-containing lactones, and as intermediates in the preparation of other complex heterocyclic structures. This illustrates the compound's versatility in synthesizing diverse heterocyclic compounds (Rudler et al., 2002).

properties

IUPAC Name

2-(2-trimethylsilylethynyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOSi/c1-13(2,3)8-6-9-10(12)5-4-7-11-9/h4-5,7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGERZIBGPZAWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674053
Record name 2-[(Trimethylsilyl)ethynyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Trimethylsilyl)ethynyl)pyridin-3-ol

CAS RN

556832-92-9
Record name 2-[(Trimethylsilyl)ethynyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ashraf Khorasani - qspace.library.queensu.ca
Self-assembly plays a crucial role in many natural and artificial systems. This manuscript illustrates the application of self-assembly principles to the design, synthesis and functions of …
Number of citations: 0 qspace.library.queensu.ca

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